

# FR-190997: A Nonpeptide Bradykinin B2 Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FR-190997 |           |
| Cat. No.:            | B1674017  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**FR-190997**, with the chemical structure 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a potent and selective nonpeptide partial agonist of the bradykinin B2 receptor.[1] This document provides a comprehensive technical overview of **FR-190997**, including its pharmacological properties, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

#### Introduction

Bradykinin (BK) is a peptide hormone that exerts a wide range of physiological and pathological effects through the activation of two main G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed in various tissues and mediates most of the physiological actions of BK, including vasodilation, inflammation, and pain. Nonpeptide agonists of the B2 receptor, such as **FR-190997**, offer several advantages over their peptide counterparts, including improved stability and oral bioavailability, making them attractive candidates for therapeutic development. **FR-190997** has been investigated for its potential in treating conditions such as ocular hypertension and has also shown unexpected antiproliferative activity in cancer cell lines.[2][3]



## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for **FR-190997** from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Potency

| Parameter                            | Value    | Cell/Tissue Type                                                                                      | Reference |
|--------------------------------------|----------|-------------------------------------------------------------------------------------------------------|-----------|
| Ki (Binding Affinity)                | 9.8 nM   | Human cloned B2-<br>receptor                                                                          | [1][4]    |
| EC50 (Ca2+<br>Mobilization)          | 155 nM   | Human ocular cells<br>(nonpigmented ciliary<br>epithelium, trabecular<br>meshwork, ciliary<br>muscle) | [1][5]    |
| EC50 (Prostaglandin<br>Production)   | 15-19 nM | Human ciliary muscle<br>(h-CM) and trabecular<br>meshwork (h-TM)<br>cells                             | [1][5]    |
| EC50 (Antiproliferative Activity)    | 80 nM    | MDA-MB-231 (triple-<br>negative breast<br>cancer cell line)                                           | [2][6]    |
| IC50 (Antiproliferative Activity)    | 2.14 μΜ  | MCF-7 (breast cancer cell line)                                                                       | [2][3]    |
| IC50 (Antiproliferative<br>Activity) | 0.08 μΜ  | MDA-MBA-231<br>(breast cancer cell<br>line)                                                           | [2][3]    |
| pEC50 (Contractile<br>Bioassays)     | 7.7      | Rabbit jugular vein and guinea pig ileum                                                              | [7]       |

Table 2: Efficacy and In Vivo Activity



| Parameter                       | Value                                     | Model System                              | Reference |
|---------------------------------|-------------------------------------------|-------------------------------------------|-----------|
| Emax (Ca2+<br>Mobilization)     | 38-80% (partial agonist)                  | Human ocular cells                        | [1][5]    |
| Emax (Prostaglandin Production) | 27-33%                                    | h-CM and h-TM cells                       | [1][5]    |
| IOP Lowering                    | 37% reduction (at 30 μg, 24h post-dosing) | Ocular hypertensive<br>Cynomolgus monkeys | [1]       |
| Uveoscleral Outflow<br>Increase | 2.6 to 3.9-fold above baseline            | Ocular hypertensive<br>Cynomolgus monkeys | [1]       |
| ED50 (Hypotensive Response)     | 3.7 +/- 0.5 nmol/kg<br>(intraarterial)    | Rabbits                                   | [7]       |
| ED50 (Hypotensive Response)     | 8.9 +/- 3.6 nmol/kg<br>(intraarterial)    | Guinea pigs                               | [7]       |

### **Signaling Pathway and Mechanism of Action**

FR-190997 acts as a selective partial agonist at the bradykinin B2 receptor. Upon binding, it initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[1][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum.[1] This rise in intracellular calcium, along with DAG, activates protein kinase C (PKC).[8]

Furthermore, the signaling cascade stimulated by **FR-190997** leads to the production of prostaglandins (PGs) and pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-1 and pro-MMP-3.[1] In the context of ocular physiology, these downstream effectors are thought to contribute to the increase in uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1]

Interestingly, **FR-190997** has also demonstrated antiproliferative effects in cancer cells. The proposed mechanism for this activity involves agonist-induced receptor internalization and



degradation, coupled with the sequestration of functional intracellular B2 receptors and inhibition of associated endosomal signaling.[2][3]



Click to download full resolution via product page

Caption: Signaling pathway of FR-190997 as a B2 receptor agonist.

### **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following outlines common experimental protocols used in the study of **FR-190997**.

### **Radioligand Binding Assay**

This assay is used to determine the binding affinity (Ki) of **FR-190997** for the bradykinin B2 receptor.

- Cell Preparation: CHO cells stably expressing the human B2 receptor are cultured and harvested.
- Membrane Preparation: Cells are washed and homogenized. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.



- Binding Reaction: A fixed concentration of a radiolabeled B2 receptor ligand (e.g., [3H]-BK) is incubated with the cell membranes in the presence of varying concentrations of FR-190997.
- Incubation: The reaction is incubated for a specific time (e.g., 60 minutes) at room temperature to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Detection: The radioactivity retained on the filter is measured using a liquid scintillation counter.
- Data Analysis: The concentration of FR-190997 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

### **Intracellular Calcium Mobilization Assay**

This assay measures the ability of **FR-190997** to stimulate an increase in intracellular calcium concentration, a key event in B2 receptor signaling.

- Cell Loading: Human ocular cells (e.g., h-TM, h-CM) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Stimulation: The cells are then stimulated with varying concentrations of FR-190997.
- Detection: Changes in intracellular calcium levels are measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope.
- Data Analysis: The concentration of FR-190997 that produces 50% of the maximal response (EC50) is calculated.

### In Vivo Model of Ocular Hypertension

This model is used to assess the efficacy of **FR-190997** in lowering intraocular pressure (IOP).

Animal Model: Ocular hypertension is induced in one eye of Cynomolgus monkeys.



- Drug Administration: A single topical ocular dose of **FR-190997** (e.g., 30 μg) is administered to the hypertensive eye.
- IOP Measurement: IOP is measured at various time points (e.g., before and up to 24 hours after dosing) using a tonometer.
- Data Analysis: The percentage change in IOP from baseline is calculated and compared to a vehicle control group.



Click to download full resolution via product page

Caption: A generalized experimental workflow for the evaluation of FR-190997.



#### Conclusion

**FR-190997** is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds therapeutic potential in indications such as glaucoma. Its nonpeptide nature provides a significant advantage in terms of drug-like properties. The unexpected discovery of its antiproliferative effects opens new avenues for research into the role of the bradykinin system in cancer. This technical guide provides a foundational understanding of **FR-190997**, summarizing key data and experimental approaches to facilitate further investigation by the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FR-190997, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent antiproliferative activity of bradykinin B2 receptor selective agonist FR-190997 and analogue structures thereof: A paradox resolved? PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. helios.eie.gr [helios.eie.gr]
- 7. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FR-190997: A Nonpeptide Bradykinin B2 Receptor Agonist - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674017#fr-190997-as-a-nonpeptide-b2-agonist]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com